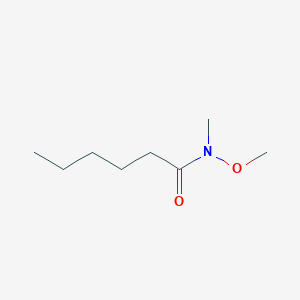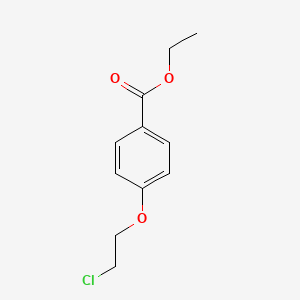
4-Methoxycyclohex-3-en-1-ol
Descripción general
Descripción
4-Methoxycyclohex-3-en-1-ol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.16900 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves reaction conditions with ammonia, lithium in diethyl ether, and ethanol at -33 degrees Celsius for 6 hours. This process is known as Birch reduction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H12O2 . The exact mass is 128.08400 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Birch reduction, which involves the use of ammonia, lithium in diethyl ether, and ethanol .Physical and Chemical Properties Analysis
This compound has a density of 1.03, a boiling point of 234ºC, and a flash point of 103ºC . The LogP value is 1.06150, indicating its lipophilicity, and the index of refraction is 1.485 .Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis
A study by Demir and Seşenoğlu (2002) presents a chemoenzymatic synthesis route starting from 3-methoxycyclohex-2-en-1-one to produce both enantiomers of 4-hydroxycyclohex-2-en-1-one, which is pharmacologically significant. This method involves manganese(III) acetate-mediated acetoxylation and enzyme-mediated hydrolysis, highlighting the compound's potential in pharmaceutical chemistry Demir & Seşenoğlu, 2002.
Deprotection of Alcohol Protecting Groups
Sawama et al. (2015) explored the FeCl3-catalyzed deprotection of methoxyphenylmethyl-type ethers, including methoxyphenylmethyl-protected alcohols. This work underscores the significance of methoxy groups in synthetic chemistry, particularly in the context of generating pure alcohols without extensive purification processes Sawama et al., 2015.
Palladium-catalyzed Synthesis
Gabriele et al. (2000) reported a palladium-catalyzed synthesis involving oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols to produce 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, demonstrating the compound's utility in complex organic synthesis Gabriele et al., 2000.
Endophytic Fungus Derivatives
Research by Shiono et al. (2005) isolated three cyclohexenone derivatives from unpolished rice fermented with an endophytic fungus, demonstrating potential antibacterial and phytotoxic activities. This study suggests the biological significance and potential applications of cyclohexenone derivatives in developing new bioactive compounds Shiono et al., 2005.
Nickel-Catalyzed Cross-Coupling
Tobisu, Takahira, and Chatani (2015) developed a nickel-catalyzed cross-coupling method for methoxyarenes with alkyl Grignard reagents, facilitating the cleavage of C(aryl)-OMe bonds. This highlights the role of methoxy groups in complex molecule synthesis Tobisu et al., 2015.
Thermochemical and Quantum-chemical Studies
Varfolomeev et al. (2010) conducted thermochemical, FTIR-spectroscopic, and quantum-chemical studies on methoxyphenols, examining their hydrogen bond strengths and thermochemical properties. This research contributes to understanding the structural and energetic aspects of methoxy-substituted compounds Varfolomeev et al., 2010.
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxycyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h4,6,8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVFVQEKZRVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498857 | |
| Record name | 4-Methoxycyclohex-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69125-55-9 | |
| Record name | 4-Methoxycyclohex-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)


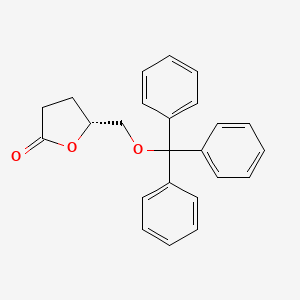

![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)
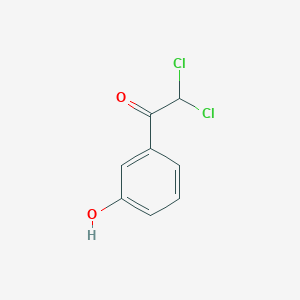
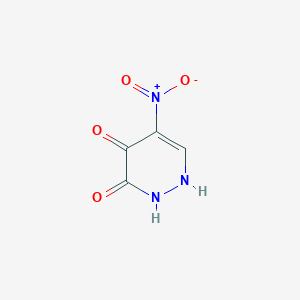

![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)

